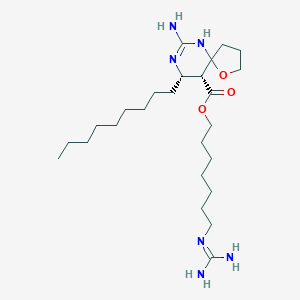
crambescin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Crambescin B, also known as this compound, is a useful research compound. Its molecular formula is C25H48N6O3 and its molecular weight is 480.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cytotoxic Properties
Crambescin B exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that it can induce apoptosis and inhibit cell proliferation in human tumor cells, particularly hepatocarcinoma cells (HepG2). For instance, crambescin C1, a related compound, demonstrated the ability to protect HepG2 cells against oxidative stress and arrest their cell cycle in the G0/G1 phase, thereby inhibiting tumor growth .
Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | Not specified | Induces metallothionein expression |
| KB | Micromolar range | Antiproliferative activity |
| HCT-116 | Micromolar range | Induces apoptosis |
| HL-60 | Micromolar range | Cytotoxic effects |
| MRC-5 | Not specified | Non-toxic concentration observed |
Ion Channel Modulation
This compound has been identified as an inhibitor of voltage-gated sodium channels. This property makes it a valuable biochemical tool for studying ion channel dynamics and their role in neuronal excitability. The decarboxylate form of this compound has shown promise in modulating these channels, which could have implications for developing treatments for neurological disorders .
Antiviral and Antimicrobial Activities
Research has also indicated that crambescins possess antiviral properties. For example, crambescidin 816, a related compound, has shown efficacy against Herpes Simplex Virus type 1 (HSV-1) with complete inhibition at low concentrations . This suggests that this compound and its analogs may be explored further for their potential as antiviral agents.
Synthesis and Derivatives
The total synthesis of this compound and its derivatives has been a focus of recent research. A concise synthesis pathway was developed for this compound methyl ester, enhancing its availability for biological testing . Additionally, the creation of this compound decarboxylate has opened avenues for exploring its protective effects in neuronal models, showcasing its potential neuroprotective properties against oxidative stress .
Future Research Directions
Given the promising biological activities associated with this compound, future research should focus on:
- Mechanistic Studies : Further elucidating the mechanisms through which this compound exerts its cytotoxicity and ion channel modulation.
- Clinical Trials : Conducting preclinical and clinical trials to evaluate the therapeutic efficacy of this compound in cancer treatment and as an antiviral agent.
- Analog Development : Synthesizing novel analogs of this compound to enhance its pharmacological profile and reduce potential toxicity.
Propriétés
Numéro CAS |
132210-63-0 |
|---|---|
Formule moléculaire |
C25H48N6O3 |
Poids moléculaire |
480.7 g/mol |
Nom IUPAC |
7-(diaminomethylideneamino)heptyl (6R,7S)-9-amino-7-nonyl-1-oxa-8,10-diazaspiro[4.5]dec-8-ene-6-carboxylate |
InChI |
InChI=1S/C25H48N6O3/c1-2-3-4-5-6-8-11-15-20-21(25(16-14-19-34-25)31-24(28)30-20)22(32)33-18-13-10-7-9-12-17-29-23(26)27/h20-21H,2-19H2,1H3,(H4,26,27,29)(H3,28,30,31)/t20-,21-,25?/m0/s1 |
Clé InChI |
WKQBILXUHOSLDZ-ZLTNKZLJSA-N |
SMILES |
CCCCCCCCCC1C(C2(CCCO2)NC(=N1)N)C(=O)OCCCCCCCN=C(N)N |
SMILES isomérique |
CCCCCCCCC[C@H]1[C@H](C2(CCCO2)NC(=N1)N)C(=O)OCCCCCCCN=C(N)N |
SMILES canonique |
CCCCCCCCCC1C(C2(CCCO2)NC(=N1)N)C(=O)OCCCCCCCN=C(N)N |
Synonymes |
crambescin B crambescin B carboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















